mercury CAS No. 57297-72-0](/img/structure/B14632593.png)
[3-(Acetyloxy)cyclobutyl](chloro)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)cyclobutylmercury: is an organomercury compound characterized by the presence of a cyclobutyl ring substituted with an acetyloxy group and a chlorine atom bonded to mercury. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetyloxy)cyclobutylmercury typically involves the reaction of cyclobutyl derivatives with mercuric chloride in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 3-(Acetyloxy)cyclobutylmercury may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Acetyloxy)cyclobutylmercury can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different organomercury species.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetyloxy-substituted cyclobutyl derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Scientific Research Applications
Chemistry: 3-(Acetyloxy)cyclobutylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of more complex organomercury compounds.
Biology and Medicine: In biological research, organomercury compounds are studied for their interactions with biological molecules. 3-(Acetyloxy)cyclobutylmercury may be used in studies related to enzyme inhibition and protein binding.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of active pharmaceutical ingredients and other specialized chemicals.
Mechanism of Action
The mechanism by which 3-(Acetyloxy)cyclobutylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. The acetyloxy group may also play a role in modulating the reactivity and stability of the compound.
Comparison with Similar Compounds
- 3-(Acetyloxy)cyclopropylmercury
- 3-(Acetyloxy)cyclopentylmercury
- 3-(Acetyloxy)cyclohexylmercury
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring. 3-(Acetyloxy)cyclobutylmercury has a four-membered ring, while the similar compounds have three, five, and six-membered rings, respectively.
- Reactivity: The ring strain in cyclobutyl derivatives can influence their reactivity compared to cyclopropyl, cyclopentyl, and cyclohexyl derivatives.
- Applications: While all these compounds may be used in organic synthesis, their specific applications can vary based on their reactivity and stability.
Properties
CAS No. |
57297-72-0 |
|---|---|
Molecular Formula |
C6H9ClHgO2 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
(3-acetyloxycyclobutyl)-chloromercury |
InChI |
InChI=1S/C6H9O2.ClH.Hg/c1-5(7)8-6-3-2-4-6;;/h2,6H,3-4H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
UJDMWFBBMQXBSX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1CC(C1)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


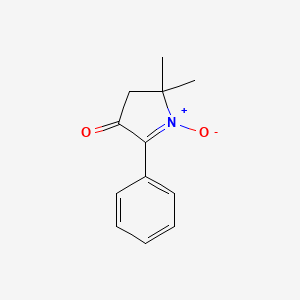
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
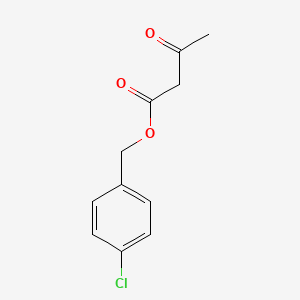
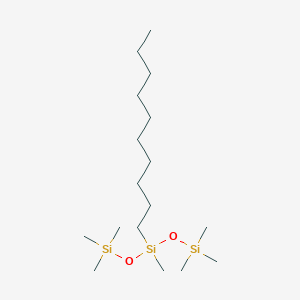
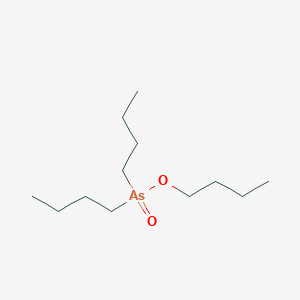
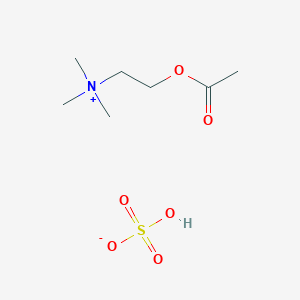


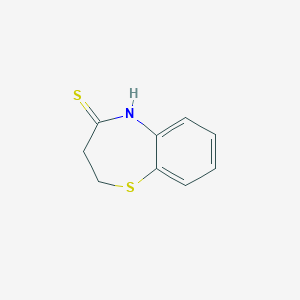
![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
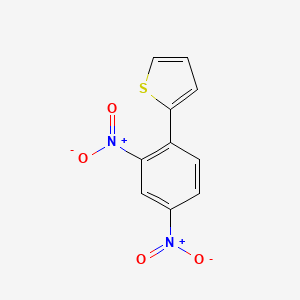
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
